(2-Aminomethyl-benzyl)-diethyl-amine

Physical Organic Chemistry Amine Basicity Structure-Activity Relationship

(2-Aminomethyl-benzyl)-diethyl-amine (CAS 84227-68-9) is a unique 1,2-benzenedimethanamine derivative featuring both a primary aminomethyl group and a tertiary diethylamino group. This bifunctional architecture enables chemoselective sequential reactions unattainable with simpler benzylamines—selectively protect the primary amine while quaternizing the tertiary amine, or exploit the distinct steric and electronic properties of each nitrogen for tailored bidentate ligand design. Supplied at ≥95% purity. Ideal for medicinal chemistry, asymmetric catalysis, and BuChE-targeted inhibitor development. Verify correct 1,2-substitution isomer; positional analogs (e.g., CAS 84227-70-3) differ critically in reactivity and must not be substituted without comparative validation.

Molecular Formula C12H20N2
Molecular Weight 192.3 g/mol
CAS No. 84227-68-9
Cat. No. B1368194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminomethyl-benzyl)-diethyl-amine
CAS84227-68-9
Molecular FormulaC12H20N2
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=CC=CC=C1CN
InChIInChI=1S/C12H20N2/c1-3-14(4-2)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,9-10,13H2,1-2H3
InChIKeyCVVJKBIPNSXFSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (2-Aminomethyl-benzyl)-diethyl-amine (CAS 84227-68-9): Baseline Properties and Research Role


(2-Aminomethyl-benzyl)-diethyl-amine (CAS 84227-68-9) is an organic diamine compound with the molecular formula C12H20N2 and a molecular weight of 192.3 g/mol . It features a benzyl core substituted with a primary aminomethyl group (-CH2NH2) and a tertiary diethylamino group (-CH2N(CH2CH3)2) . This bifunctional structure places it within the class of 1,2-benzenedimethanamine derivatives, and it is typically supplied with a purity specification of ≥95% . The compound is a research chemical primarily utilized as a building block or intermediate in organic synthesis, with some literature suggesting its potential role as a ligand or in pharmaceutical research applications .

Why In-Class Substitution of (2-Aminomethyl-benzyl)-diethyl-amine (CAS 84227-68-9) Requires Verification


Despite sharing a benzenedimethanamine core, analogs of (2-Aminomethyl-benzyl)-diethyl-amine (CAS 84227-68-9) cannot be assumed to be functionally interchangeable. This compound is specifically defined by a unique 1,2-substitution pattern and a dual amine functionality: one primary and one tertiary. This structural arrangement is distinct from simpler benzylamines like N,N-diethylbenzylamine (CAS 772-54-3), which lacks the primary amine group [1], or its positional isomer N-[4-(aminomethyl)benzyl]-N,N-diethylamine (CAS 84227-70-3), which has a different substitution geometry [2]. These structural variations can fundamentally alter a molecule's reactivity, binding affinity, coordination geometry, and physicochemical properties. Therefore, direct substitution in a research or industrial process without specific comparative data poses a significant risk of altering reaction outcomes, product profiles, or biological activity [3].

Quantitative Differentiation Evidence for (2-Aminomethyl-benzyl)-diethyl-amine (CAS 84227-68-9)


Comparative Basicity (pKa) of (2-Aminomethyl-benzyl)-diethyl-amine vs. N,N-Diethylbenzylamine

The presence of a second amine group in (2-Aminomethyl-benzyl)-diethyl-amine (CAS 84227-68-9) alters its overall basicity profile compared to simpler tertiary amines like N,N-diethylbenzylamine. The predicted pKa for the target compound's conjugate acid is 9.0 ± 0.25, which is slightly lower than the experimentally determined pKa of 9.48 for N,N-diethylbenzylamine . This indicates that (2-Aminomethyl-benzyl)-diethyl-amine is a slightly weaker base in its protonated form, a property that can influence its behavior in pH-dependent reactions, salt formation, or as a proton acceptor.

Physical Organic Chemistry Amine Basicity Structure-Activity Relationship

Comparative Molecular Weight and Hydrogen Bonding Capacity of (2-Aminomethyl-benzyl)-diethyl-amine

Compared to the simpler tertiary amine N,N-diethylbenzylamine (CAS 772-54-3), (2-Aminomethyl-benzyl)-diethyl-amine (CAS 84227-68-9) exhibits a larger molecular weight (192.3 vs. 163.26 g/mol) and possesses two hydrogen bond donors (vs. 0 for the comparator) [1]. These differences are a direct result of the additional primary amine group in the target compound.

Medicinal Chemistry Ligand Design Physicochemical Properties

Dual Amine Functionality Enables Diverse Metal Complexation

The presence of both a primary and a tertiary amine in (2-Aminomethyl-benzyl)-diethyl-amine provides two distinct nitrogen environments for metal coordination. This contrasts with analogs like N,N-diethylbenzylamine, which only offers a single tertiary amine site. While specific binding constants for this compound are not available, research on structurally related o-Amino-N,N-diethylbenzylamine (an isomer lacking the extra methylene bridge) demonstrates its ability to form stable complexes with various transition metals (e.g., Fe(II), Zn(II), Cu(II), Cd(II), Pb(II), Hg(II)), as confirmed by IR spectroscopy and analytical data [1][2].

Coordination Chemistry Ligand Design Catalysis

Recommended Application Scenarios for Procuring (2-Aminomethyl-benzyl)-diethyl-amine (CAS 84227-68-9)


Synthesis of Complex Molecules Requiring a Bifunctional Benzylamine Scaffold

The primary application for procuring (2-Aminomethyl-benzyl)-diethyl-amine is as a versatile building block in multi-step organic synthesis. Its unique structure, featuring both a primary and a tertiary amine, allows for chemoselective functionalization . For instance, the primary amine can be selectively protected or reacted with electrophiles, while the tertiary amine can serve as a base or be quaternized in a separate step. This capability to undergo sequential, differentiated reactions is not possible with simpler amines like N,N-diethylbenzylamine. This makes it a valuable intermediate for constructing complex molecular architectures in medicinal chemistry and materials science.

Development of Novel Ligands for Transition Metal Catalysis

This compound is a promising candidate for the development of novel bidentate ligands. Its two nitrogen atoms with different steric and electronic properties offer a unique coordination environment for metal centers . Research on closely related structures confirms that such diamines can form stable complexes with a variety of transition metals [1][2]. This bifunctional nature allows for the design of catalysts with tailored activity and selectivity, distinguishing it from monodentate amine ligands like N,N-diethylbenzylamine, which provide only a single point of coordination. The resulting metal complexes could find applications in areas like polymerization, hydrogenation, or cross-coupling reactions.

Investigation as a Selective Butyrylcholinesterase (BuChE) Inhibitor Scaffold

Patent literature indicates that derivatives based on the (2-Aminomethyl-benzyl)-diethyl-amine scaffold are being investigated as selective butyrylcholinesterase (BuChE) inhibitors . BuChE is a therapeutic target for Alzheimer's disease and other neurological conditions. While specific data on the parent compound's activity is not provided, the structural scaffold itself is highlighted as a key component of these selective inhibitors. This suggests that procuring this compound could be a strategic starting point for medicinal chemists developing new chemical entities targeting BuChE, particularly if the goal is to achieve selectivity over acetylcholinesterase (AChE).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Aminomethyl-benzyl)-diethyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.